Muscimol Biotin

Description

Conceptual Framework of Neurotransmitter-Ligand Conjugates in Chemical Biology Research

Chemical biology thrives on the creation of novel molecules to probe and manipulate biological systems. A key strategy within this discipline is the development of neurotransmitter-ligand conjugates. rsc.orguniversiteitleiden.nl This approach involves chemically linking a known neurotransmitter or a structural analog to another functional molecule, or 'ligand', which can be a fluorescent dye, a photoaffinity label, or, in this case, biotin (B1667282). rsc.orguniversiteitleiden.nl

The core principle is to harness the inherent specificity of the neurotransmitter component to target its corresponding receptor. universiteitleiden.nl Once bound, the conjugated ligand provides a means to visualize, isolate, or track the receptor-ligand complex, offering insights that are often unattainable with the native neurotransmitter alone. rsc.org These conjugates are meticulously designed to ensure that the modification does not significantly impair the binding affinity and selectivity of the neurotransmitter analog for its target receptor. universiteitleiden.nl This allows for the study of receptor localization, trafficking, and dynamics within the complex environment of the nervous system. universiteitleiden.nlnih.gov

Significance of Biotinylation Strategies in Biochemical Probing and Imaging

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern biochemistry and molecular biology. thermofisher.comcreative-diagnostics.com The power of this strategy lies in the extraordinarily strong and specific non-covalent interaction between biotin (a B vitamin) and the proteins avidin (B1170675) and streptavidin. thermofisher.comrsc.org This bond is one of the strongest known in nature, making it an ideal tool for a multitude of applications. thermofisher.com

In biochemical probing and imaging, biotinylation offers several advantages:

High Specificity and Affinity: The near-irreversible binding of biotin to avidin or streptavidin ensures highly specific and stable labeling. thermofisher.com

Versatility: Streptavidin can be conjugated to a wide array of reporter molecules, including fluorescent dyes, enzymes, and gold nanoparticles, allowing for diverse detection methods such as fluorescence microscopy, western blotting, and electron microscopy. thermofisher.comnih.gov

Signal Amplification: The tetrameric nature of streptavidin, with its four biotin-binding sites, can be exploited for signal amplification strategies. thermofisher.com

Purification: Biotinylated molecules and their binding partners can be readily isolated from complex mixtures using streptavidin-coated beads or surfaces. nih.gov

These features make biotinylation a powerful method for labeling and tracking proteins, including cell surface receptors, with high sensitivity and specificity. creative-diagnostics.comnih.gov

Overview of Muscimol (B1676869) Biotin as a Specialized Neurobiological Probe

Muscimol Biotin is a chemical conjugate that links muscimol, a potent and selective agonist for GABA-A receptors, to a biotin molecule. researchgate.net This specialized probe leverages the pharmacological properties of muscimol and the versatile detection capabilities afforded by biotinylation.

Historical Context of Muscimol Derivatives in Receptor Pharmacology Research

Muscimol was first isolated from the Amanita muscaria mushroom in the 1960s. psu.edupensoft.net Its structural similarity to GABA, the principal inhibitory neurotransmitter in the brain, quickly led to its investigation as a pharmacological tool. psu.edu Researchers found that muscimol is a potent agonist at GABA-A receptors, which are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission. psu.edupensoft.net

Over the decades, muscimol and its derivatives have been instrumental in:

Characterizing the pharmacology of GABA-A receptor subtypes. psu.edu

Mapping the distribution of GABA-A receptors in the brain. pensoft.net

Investigating the role of GABAergic signaling in various physiological processes and neurological disorders. wikipedia.orgnih.gov

The development of various muscimol analogs, such as gaboxadol, further expanded the toolkit for studying the GABAergic system. harpers.org

Rationale for Muscimol-Biotin Conjugation for Enhanced Research Utility

The conjugation of biotin to muscimol was a logical step to enhance its utility as a research probe. The primary rationale for creating this compound was to combine the high-affinity and selective binding of muscimol to GABA-A receptors with the robust and versatile detection methods offered by the biotin-streptavidin system. researchgate.net

This conjugation allows researchers to:

Visualize GABA-A Receptors: By using streptavidin conjugated to fluorophores, researchers can visualize the location and density of GABA-A receptors on the surface of neurons. researchgate.net

Purify GABA-A Receptors: this compound can be used as an affinity ligand to isolate GABA-A receptors from tissue homogenates for further biochemical analysis. researchgate.net

Study Receptor Trafficking: The probe can be used to track the movement of GABA-A receptors on the cell membrane, including processes like internalization and recycling. researchgate.net

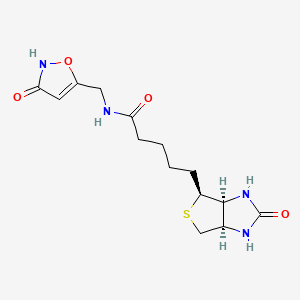

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N4O4S |

|---|---|

Molecular Weight |

340.40 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(3-oxo-1,2-oxazol-5-yl)methyl]pentanamide |

InChI |

InChI=1S/C14H20N4O4S/c19-11(15-6-8-5-12(20)18-22-8)4-2-1-3-10-13-9(7-23-10)16-14(21)17-13/h5,9-10,13H,1-4,6-7H2,(H,15,19)(H,18,20)(H2,16,17,21)/t9-,10-,13-/m0/s1 |

InChI Key |

DYDMATLDYNSEBQ-KWBADKCTSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC3=CC(=O)NO3)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC3=CC(=O)NO3)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Muscimol Biotin

Precursor Synthesis and Isolation for Muscimol (B1676869) Moiety

The synthesis of the muscimol moiety is a critical first step in the generation of muscimol biotin (B1667282). Muscimol is naturally produced in fungi like Amanita muscaria through the decarboxylation of ibotenic acid. wikipedia.orgbiorxiv.orgt-ehle.de However, for controlled and pure production, laboratory synthesis is essential.

Laboratory Synthesis Routes for Muscimol Precursors

Several laboratory methods have been developed to synthesize muscimol and its precursors. These routes offer alternatives to extraction from natural sources, providing higher purity and yield.

One historical and effective method is a two-step synthesis starting from 3-bromo-5-aminomethyl-isoxazole. wikipedia.org In the first step, this bromo-isoxazole compound is refluxed with potassium hydroxide (B78521) in methanol (B129727) to yield 3-methoxy-5-aminomethyl-isoxazole. wikipedia.org The subsequent step involves the hydrolysis of the methoxy (B1213986) group using a strong acid, like concentrated hydrochloric acid, to produce the final muscimol product. wikipedia.org

Another prominent synthetic pathway begins with more accessible starting materials: dimethyl acetylenedicarboxylate (B1228247) and hydroxylamine (B1172632) sulfate (B86663). sciencemadness.org This route involves the reaction of hydroxylamine with dimethyl acetylenedicarboxylate, leading to the formation of a key isoxazole (B147169) intermediate, 3-Hydroxy-5-isoxazole hydroxamic acid. sciencemadness.org This intermediate is then reduced, for instance using a borane (B79455) dimethylsulfide complex, to yield muscimol. sciencemadness.org The biosynthesis of ibotenic acid, the direct precursor to muscimol, is understood to initiate from the hydroxylation of glutamate. biorxiv.orgnih.gov

Interactive Table: Laboratory Synthesis Routes for Muscimol Precursors

| Route | Starting Materials | Key Reagents/Conditions | Intermediate(s) | Final Product |

|---|

| Gagneux Synthesis (1965) | 3-bromo-5-aminomethyl-isoxazole | 1. KOH, Methanol, Reflux 2. Concentrated HCl, Reflux | 3-methoxy-5-aminomethyl-isoxazole | Muscimol | | Hydroxamic Acid Route | Dimethyl acetylenedicarboxylate, Hydroxylamine sulfate | 1. NaOH 2. Borane dimethylsulfide complex, THF, Reflux | 3-Hydroxy-5-isoxazole hydroxamic acid | Muscimol | | Biosynthesis Precursor | Glutamate | Glutamate hydroxylase (IboH enzyme) | 3-hydroxyglutamate | Ibotenic Acid (precursor to Muscimol) |

Conjugation Chemistry for Biotin Attachment

The attachment of biotin to the muscimol molecule is achieved through specific bioconjugation techniques. This process covalently links the two molecules, often employing a spacer or linker to ensure that the biological activity of each part is maintained. nih.gov

Linker Chemistry Selection for Muscimol-Biotin Conjugation

The choice of linker chemistry is crucial for a successful conjugation. The primary amine on the muscimol molecule and the valeric acid side chain (a carboxylic acid) on biotin make them ideal candidates for forming a stable amide bond. thermofisher.comarvojournals.org

Amide bond formation is a common and robust strategy for biotinylation. nih.govplos.org This is frequently accomplished using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). creative-proteomics.com EDC is a zero-length crosslinker, meaning no part of it remains in the final conjugate. thermofisher.com The reaction mechanism involves the activation of the carboxyl group on the biotin molecule by EDC, forming a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate then readily reacts with the primary amine of the muscimol molecule to form a stable amide bond. gbiosciences.comgbiosciences.com

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. thermofisher.com EDC first reacts with the carboxyl group, which then couples with NHS to form an NHS ester. This ester is more stable than the O-acylisourea intermediate and shows greater specificity towards primary amines, leading to higher yields of the desired muscimol-biotin conjugate. thermofisher.com This strategy has been successfully used to create muscimol-biotin conjugates for research applications. arvojournals.orgnih.gov

The interaction between biotin and its binding partners, avidin (B1170675) or streptavidin, is remarkably strong and specific. thermofisher.com However, the biotin-binding site is located deep within the avidin/streptavidin protein structure, approximately 9Å below the surface. gbiosciences.com If the biotin molecule is attached directly to a bulky molecule like muscimol, steric hindrance can prevent it from effectively reaching and binding to this pocket. thermofisher.comgbiosciences.com

To overcome this issue, a spacer arm is incorporated between the muscimol and biotin moieties. thermofisher.com This linker physically separates the two molecules, reducing steric hindrance and allowing the biotin to access the binding site on avidin or streptavidin. gbiosciences.comrekombiotech.com The length of this spacer is a critical factor; longer spacer arms generally lead to enhanced detection sensitivity and binding efficiency. thermofisher.comgbiosciences.com Studies have shown that a spacer of at least six carbon atoms is often necessary. thermofisher.com For muscimol-biotin, a common and effective linker is a 6-aminohexanoyl chain, which provides sufficient length and flexibility for this purpose. arvojournals.orgnih.govnih.gov

Optimized Reaction Conditions for Conjugate Formation

For the successful synthesis of muscimol-biotin via EDC-mediated coupling, several reaction conditions must be carefully optimized.

pH: The reaction is most efficient in an acidic environment, typically at a pH between 4.5 and 5.5. thermofisher.comgbiosciences.com While the reaction can proceed at a neutral pH (up to 7.2), the efficiency is generally lower. thermofisher.com

Buffer Selection: The choice of buffer is critical. Buffers containing extraneous primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate (B1210297), citrate) must be avoided as they will compete in the reaction and quench it. gbiosciences.comgbiosciences.cominterchim.fr MES (2-[morpholino]ethanesulfonic acid) buffer is a commonly recommended choice for EDC coupling reactions. thermofisher.comgbiosciences.com Phosphate (B84403) buffers can be used, but they may slightly reduce conjugation efficiency. thermofisher.comgbiosciences.cominterchim.fr

Concentrations: To favor the formation of the desired muscimol-biotin conjugate and prevent unwanted polymerization (where muscimol could potentially react with itself if it contained both amine and carboxyl groups), a molar excess of the amine-containing biotin derivative is often used when labeling a carboxyl-containing target, or vice versa. thermofisher.com

Temperature and Incubation Time: The conjugation reaction is typically carried out at room temperature for 30 to 60 minutes, or on ice for approximately 2 hours. gbiosciences.com

Quenching: After the desired incubation time, the reaction is stopped, often by adding a quenching agent like excess lysine (B10760008) or other amine-containing buffers, to consume any remaining reactive groups. sigmaaldrich.com Following quenching, the muscimol-biotin conjugate is purified to remove excess reagents and byproducts. sigmaaldrich.com

Purification and Isolation Techniques for Muscimol Biotin Conjugates

Following the synthesis of this compound conjugates, purification and isolation are essential steps to ensure the final product is of high purity and suitable for its intended applications. Various chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound conjugates. arvojournals.orgsigmaaldrich.com This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. sielc.comnih.gov For this compound, a reversed-phase HPLC column, such as a C18 column, is often utilized. researchgate.netsigmaaldrich.com

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with ammonium (B1175870) acetate or phosphate buffer) and an organic solvent like acetonitrile (B52724). researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation. sci-hub.se The separated components are detected using a UV detector at a specific wavelength, for instance, 200 nm or 210 nm. sielc.comsigmaaldrich.com

The purity of the this compound conjugate is determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities, such as unreacted starting materials or byproducts. arvojournals.org Research has reported achieving purities of over 95% and approximately 97% for this compound preparations as determined by HPLC. arvojournals.orglgcstandards.com

Size Exclusion Chromatography for Conjugate Separation

Size Exclusion Chromatography (SEC), also known as gel filtration, is a technique used to separate molecules based on their size. itwreagents.com This method is particularly useful for purifying this compound conjugates, especially when they are attached to larger molecules like quantum dots or polyethylene (B3416737) glycol (PEG) linkers. nih.govfrontiersin.org

In SEC, the sample is passed through a column packed with a porous gel matrix, such as Sephadex. nih.govfrontiersin.org Larger molecules, like the this compound conjugate, cannot enter the pores of the gel beads and therefore travel through the column more quickly, eluting first. itwreagents.com Smaller molecules, such as unreacted biotin or muscimol, can enter the pores, resulting in a longer path and later elution. itwreagents.com

The choice of the SEC column and the elution buffer is critical for achieving good separation. itwreagents.com For instance, Sephadex G-50 has been used to purify muscimol-PEG-quantum dot conjugates, with a borate (B1201080) buffer as the eluent. nih.gov Similarly, a Sephadex G10 column has been employed for the purification of a biotinylated ligand. frontiersin.org This technique effectively removes smaller impurities and isolates the desired conjugate. nih.govfrontiersin.org

Structural Elucidation of Synthesized this compound

After purification, it is imperative to confirm the chemical structure of the synthesized this compound conjugate. A combination of spectroscopic techniques is employed for this comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR (proton NMR) provides information about the hydrogen atoms in the molecule, while ¹³C NMR provides information about the carbon skeleton. nih.gov In the analysis of this compound, the presence of characteristic peaks for both the muscimol and biotin moieties, as well as any linker used, confirms the formation of the conjugate. arvojournals.orgresearchgate.net For example, the appearance of new signals or shifts in existing signals compared to the starting materials can indicate the formation of the amide bond linking the two components. researchgate.net 2D NMR techniques, such as COSY and HSQC, can further help in assigning the signals and confirming the connectivity of the atoms. researchgate.net NMR data has been used to confirm a purity of about 97% for a muscimol-biotin preparation. arvojournals.org

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique used to determine the precise molecular weight of the synthesized this compound conjugate. arvojournals.org In ESI-MS, the sample is ionized and then separated based on its mass-to-charge ratio (m/z). nih.gov

The high resolution of this technique allows for the determination of the elemental composition of the molecule with high accuracy, typically with a mass error of less than 3 ppm. researchgate.net This data is crucial for confirming that the synthesized compound has the correct molecular formula. arvojournals.org For this compound, the observed molecular weight should correspond to the theoretical molecular weight calculated from its chemical formula (C₁₄H₂₀N₄O₄S). lgcstandards.com ESI-MS data has been instrumental in confirming the purity of muscimol-biotin preparations and ruling out contamination by free muscimol. arvojournals.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectroscopy

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another mass spectrometry technique that is particularly well-suited for the analysis of larger molecules and conjugates, such as those involving polyethylene glycol (PEG) linkers. nih.gov

In MALDI-TOF, the sample is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte molecules. nih.gov The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. core.ac.uk

This technique has been successfully used to characterize muscimol-PEG conjugates. nih.govnih.gov For instance, MALDI-TOF analysis of a BOC-protected muscimol-PEG derivative showed a range of masses, indicating the polydisperse nature of the PEG linker, with a primary peak at a specific mass. nih.gov After removal of the BOC protecting group, a corresponding shift in the mass spectrum was observed, confirming the successful deprotection. nih.gov

Interactive Data Table: Analytical Techniques for this compound

| Technique | Purpose | Key Findings/Parameters | References |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Purity >95% or ~97% | arvojournals.orglgcstandards.com |

| Size Exclusion Chromatography (SEC) | Conjugate Separation | Use of Sephadex G-50 or G-10 columns | nih.govfrontiersin.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Confirmation of conjugate formation and purity (~97%) | arvojournals.orgnih.gov |

| High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular Weight Determination | Confirmation of molecular formula and purity | arvojournals.org |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectroscopy | Characterization of Large Conjugates | Analysis of muscimol-PEG conjugates, confirmation of deprotection | nih.govnih.gov |

Molecular Mechanisms of Action of Muscimol Biotin

GABA Receptor Agonism of the Conjugate

Muscimol (B1676869), a potent agonist of γ-aminobutyric acid (GABA) receptors, can be chemically modified to include a biotin (B1667282) moiety, creating a conjugate known as muscimol-biotin. nih.govarvojournals.org This modification allows for the molecule to be tethered to surfaces coated with avidin (B1170675) or streptavidin while retaining its biological activity. nih.govresearchgate.net The muscimol portion of the conjugate is linked via an N-acyl bond to a 6-aminohexanoyl chain, which is then terminated with biotin. nih.gov

Retention of Agonist Activity at GABA(A) Receptors by Muscimol-Biotin Conjugates

Research has demonstrated that muscimol-biotin retains significant agonist activity at GABA(A) receptors. nih.govresearchgate.net In studies using Xenopus oocytes expressing GABA(A) receptors, muscimol-biotin was shown to elicit membrane currents that could be suppressed by the GABA(A) receptor antagonist, bicuculline. arvojournals.org This confirms that the conjugate's action is mediated through the GABA(A) receptor. The potency of muscimol-biotin at GABA(A) receptors is, however, lower than that of unconjugated muscimol. arvojournals.org

Agonist Activity at GABA(C) Receptors by Muscimol-Biotin Conjugates

Similar to its effects on GABA(A) receptors, muscimol-biotin also demonstrates agonist activity at GABA(C) receptors. nih.govresearchgate.net When tested on Xenopus oocytes expressing homomeric ρ1 GABA(C) receptors, the conjugate was able to produce significant responses. arvojournals.orgresearchgate.net Notably, these responses were resistant to the GABA(A) antagonist bicuculline, a characteristic feature of GABA(C) receptor activation. arvojournals.org The binding of muscimol-biotin conjugates to GABA(C) receptors has been shown to be specific, as the binding can be inhibited by free muscimol and GABA. nih.gov

Comparative Pharmacological Profile with Unconjugated Muscimol

While muscimol-biotin maintains the ability to activate both GABA(A) and GABA(C) receptors, its pharmacological profile differs from that of unconjugated muscimol. arvojournals.org The primary difference lies in its potency, with muscimol-biotin generally exhibiting a lower affinity for the receptors compared to the parent compound. arvojournals.org For instance, in one study, the EC₅₀ value for muscimol-biotin at GABA(A) receptors was 385 µM. arvojournals.org At GABA(C) receptors, the EC₅₀ for muscimol-biotin was found to be 20 µM, compared to 2 µM for unconjugated muscimol. arvojournals.org Despite this reduced potency, the maximal response elicited by muscimol-biotin was comparable to that of muscimol, indicating that it is a full agonist. arvojournals.org

Comparative Agonist Activity at GABA Receptors

| Compound | Receptor Type | EC₅₀ (µM) |

|---|---|---|

| Muscimol-Biotin | GABA(A) | 385 |

| Muscimol-Biotin | GABA(C) | 20 |

| Muscimol | GABA(C) | 2 |

Biotin-Avidin/Streptavidin Interaction Dynamics

The inclusion of a biotin molecule in the muscimol-biotin conjugate is a key feature that enables its use in various biotechnological applications. nih.govresearchgate.net This is due to the well-characterized, high-affinity interaction between biotin and the proteins avidin and streptavidin. smolecule.comstratech.co.ukthermofisher.com

High-Affinity Non-Covalent Binding to Avidin and Streptavidin

Biotin binds to avidin and streptavidin with exceptionally high affinity, forming one of the strongest known non-covalent biological interactions. stratech.co.ukthermofisher.combangslabs.com The dissociation constant (Kd) for this interaction is in the range of 10⁻¹⁴ to 10⁻¹⁵ M. stratech.co.ukthermofisher.com This bond is highly specific, rapid to form, and stable across a wide range of pH, temperature, and in the presence of organic solvents and denaturing agents. stratech.co.ukthermofisher.com Both avidin and streptavidin are tetrameric proteins, meaning each can bind up to four biotin molecules. stratech.co.ukthermofisher.com

Implications for Immobilization and Targeting in Biological Systems

The robust and specific nature of the biotin-avidin/streptavidin interaction makes muscimol-biotin a valuable tool for immobilizing the GABA agonist onto various surfaces. nih.govresearchgate.net By coating a substrate, such as silicon or quantum dots, with avidin or streptavidin, muscimol-biotin can be tethered to the surface in a controlled manner. researchgate.netresearchgate.netnih.gov This has significant implications for the development of neuro-BioMEMS (Bio-Micro-Electro-Mechanical Systems) and other platforms designed to modulate neural signaling. researchgate.netnih.gov The ability to create surfaces with tethered neurotransmitter analogs allows for the controlled activation of neuronal receptors and the study of receptor-ligand interactions at a molecular level. nih.govresearchgate.net

Ligand-Receptor Binding Kinetics and Affinity of Muscimol Biotin

The conjugation of biotin to muscimol creates a valuable molecular tool for studying GABAergic systems. This section explores the binding kinetics and affinity of this compound with GABA receptors, focusing on studies utilizing expressed recombinant receptors and competitive binding assays.

Binding Studies with Expressed GABA Receptors

The functional activity of this compound has been demonstrated through electrophysiological studies on cloned GABA receptors expressed in heterologous systems like Xenopus oocytes. nih.govarvojournals.org These studies confirm that muscimol, when conjugated to a biotin molecule via a linker, retains its ability to bind to and activate GABA receptors.

A specific conjugate, consisting of muscimol linked through an N-acyl bond to a 6-aminohexanoyl chain which is terminally attached to biotin, has been shown to possess substantial agonist activity at both GABA(A) and GABA(C) receptors. nih.gov The design of such molecules, with a spacer arm between the pharmacophore (muscimol) and the affinity tag (biotin), is crucial to prevent steric hindrance that might otherwise impede the ligand from accessing the receptor's binding pocket. nih.govnih.gov

Experiments using Xenopus oocytes expressing either GABA(A) or GABA(C) receptors have verified that this compound can elicit membrane currents, confirming its role as a functional agonist. arvojournals.org The activity at GABA(A) receptors was demonstrated by the suppression of these currents by the classic GABA(A) antagonist, bicuculline. arvojournals.org Conversely, the responses in GABA(C)-expressing oocytes were resistant to bicuculline, which is characteristic of GABA(C) receptor pharmacology. arvojournals.org

Concentration-Response Relationships in Receptor Activation

The agonist properties of this compound have been quantified through concentration-response studies, which measure the physiological response (e.g., membrane current) to varying concentrations of the compound. These experiments yield key parameters such as the half-maximal effective concentration (EC₅₀), which indicates the concentration required to elicit 50% of the maximum response.

In studies on cloned human GABA receptors expressed in Xenopus oocytes, a muscimol-biotin conjugate (M-B) demonstrated clear dose-dependent activation. arvojournals.org For GABA(A) receptors, the conjugate produced responses with an EC₅₀ value of 385 µM. arvojournals.org The compound was found to be a more potent agonist at GABA(C) receptors, with a significantly lower EC₅₀ value of 20 µM. arvojournals.orgnih.gov For comparison, the parent compound, muscimol, has an EC₅₀ of 2 µM at GABA(C) receptors. arvojournals.orgnih.gov Despite the decrease in potency compared to unmodified muscimol, the maximal amplitude of the response elicited by this compound was comparable to that of muscimol, indicating it is a full agonist at these receptors. arvojournals.org

| Compound | Receptor Type | EC₅₀ (µM) | Source |

| This compound | GABA(A) | 385 | arvojournals.org |

| This compound | GABA(C) | 20 | arvojournals.orgnih.gov |

| Muscimol (unmodified) | GABA(C) | 2 | arvojournals.orgnih.gov |

Competitive Binding Assays with [3H]Muscimol

Competitive binding assays are instrumental in characterizing the interaction of a ligand with its receptor. While direct competition studies using this compound against the radioligand [3H]muscimol are not extensively documented, related studies using the sulfhydryl-specific reagent N-biotinylaminoethyl methanethiosulfonate (B1239399) (MTSEA-Biotin) provide significant insights into the binding dynamics at the muscimol binding site. jneurosci.orgnih.gov

These experiments utilize the substituted cysteine accessibility method (SCAM) on GABA(A) receptors with engineered cysteine mutations in the agonist binding site. nih.gov The covalent modification of these cysteines by MTSEA-Biotin can alter the receptor's function and its affinity for [3H]muscimol. By measuring the binding of [3H]muscimol before and after treatment with MTSEA-Biotin, the proximity of the engineered cysteine to the binding pocket can be inferred.

Incubation of HEK 293 cells expressing specific cysteine-substituted α₁β₂ GABA(A) receptors with MTSEA-Biotin resulted in a significant alteration of [3H]muscimol binding. jneurosci.org For instance, treatment of α₁S68Cβ₂ receptors with 2 mM MTSEA-Biotin caused a 42% inhibition of specific [3H]muscimol binding. jneurosci.org In contrast, the same treatment led to a 40% potentiation (increase) of [3H]muscimol binding to α₁T60Cβ₂ receptors. jneurosci.org These effects were not observed in wild-type receptors, indicating a specific interaction at the engineered sites. jneurosci.org

Crucially, the interaction of MTSEA-Biotin can be prevented by the presence of a competing ligand, a phenomenon known as protection. In protection experiments, the addition of 3 µM muscimol prior to and during the application of MTSEA-Biotin to α₁S68Cβ₂ receptors significantly attenuated the inhibitory effect of the biotinylating agent. jneurosci.org The inhibition of [3H]muscimol binding was reduced from 42% to just 10.3%, which calculates to a 76% protection by muscimol. jneurosci.orgnih.gov This demonstrates that muscimol and MTSEA-Biotin competitively interact at or near the same binding site. jneurosci.org

| Receptor Mutant (α₁β₂) | Effect of MTSEA-Biotin on [³H]Muscimol Binding | Source |

| Wild-Type | No significant effect | jneurosci.org |

| α₁T60C | +40% (Potentiation) | jneurosci.org |

| α₁S68C | -42% (Inhibition) | jneurosci.org |

| α₁Y59C | No significant effect | jneurosci.org |

| α₁I61C | No significant effect | jneurosci.org |

| α₁V63C | No significant effect | jneurosci.org |

Applications of Muscimol Biotin in Preclinical and Translational Research Models

In Vitro Research Models

In vitro models are indispensable for dissecting the molecular and cellular mechanisms of GABA-A receptor function. The use of biotinylated probes in conjunction with muscimol (B1676869) allows for highly specific labeling and analysis in controlled environments such as Xenopus oocytes and mammalian cell lines.

Electrophysiological Studies in Xenopus Oocytes

The large size and efficient expression of exogenous proteins make Xenopus laevis oocytes a robust system for detailed electrophysiological characterization of ion channels, including GABA-A receptors.

Researchers utilize biotinylating reagents to investigate the structure of the GABA-A receptor's agonist binding site. In one common approach, specific amino acid residues within the receptor are mutated to cysteine. These modified receptors, composed of subunits like α1 and β2, are then expressed in Xenopus oocytes. The oocytes are voltage-clamped, and GABA-activated chloride currents are measured before and after the application of a sulfhydryl-specific biotinylating reagent, such as N-biotinylaminoethyl methanethiosulfonate (B1239399) (MTSEA-Biotin).

If the engineered cysteine is accessible to the MTSEA-Biotin, the reagent will covalently bind, altering the receptor's function and resulting in a measurable change in the GABA-induced current. This change, either an inhibition or a potentiation of the current, indicates that the modified residue is located in a region of the receptor that is accessible and functionally important. To confirm that this interaction occurs at the agonist binding site, protection experiments are performed. The receptor is pre-incubated with a high concentration of an agonist like muscimol before applying MTSEA-Biotin. If muscimol protects the receptor from modification by the biotinylating agent, it provides strong evidence that the cysteine residue is located within or near the GABA binding pocket.

For instance, studies have shown that for receptors with cysteines substituted at positions α1F64, R66, and S68, the agonist muscimol provided protection from reaction with MTSEA-Biotin, indicating these residues line the GABA binding site.

Table 1: Effect of MTSEA-Biotin on GABA-Activated Currents in Cysteine-Mutant α1β2 Receptors Expressed in Xenopus Oocytes

| Mutant Subunit | % Change in IGABA after MTSEA-Biotin | Significance vs. Wild-Type |

| Wild-Type (α1β2) | -5 ± 3 | - |

| α1T60C | 45 ± 5 | p < 0.01 |

| α1D62C | 40 ± 6 | p < 0.01 |

| α1F64C | 75 ± 8 | p < 0.01 |

| α1R66C | 30 ± 4 | p < 0.01 |

| α1S68C | -35 ± 7 | p < 0.01 |

Data represents the mean ± SD of the percentage change in GABA-activated current (IGABA) following a 2-minute application of 2 mM MTSEA-Biotin. Positive values indicate inhibition, while negative values indicate potentiation.

The expression of functional, multi-subunit membrane receptors like the GABA-A receptor is a complex process. Biotinylation strategies are employed to confirm the successful assembly and surface expression of specific receptor subunit combinations in Xenopus oocytes. For example, by expressing α1, β2, and γ2 subunits where one subunit contains a cysteine mutation (e.g., α1H101C), researchers can probe the local environment of that residue.

The rate of modification by MTSEA-Biotin can be measured in the presence of various ligands, including GABA and muscimol. Studies have shown that agonists like GABA and muscimol can increase the rate of MTSEA-Biotin modification at the α1/γ2 interface (the benzodiazepine (B76468) binding site), suggesting that agonist binding induces a conformational change that alters the accessibility of this region. nih.gov This demonstrates how biotinylation can be used not only to map binding sites but also to understand the allosteric coupling and functional interplay between different subunits and binding domains within a single receptor complex. nih.gov Furthermore, conjugates consisting of muscimol linked to a reporter molecule, such as a quantum dot, have been used to demonstrate robust and specific binding to GABA receptors expressed in Xenopus oocytes, visually confirming their surface expression and accessibility. researchgate.net

Cell Culture Systems for Receptor Binding and Functional Assays

Mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, offer a more physiologically relevant system for studying receptor pharmacology and downstream signaling compared to oocytes.

HEK293 cells are widely used for the heterologous expression of GABA-A receptors. These cells can be transfected with plasmids encoding specific receptor subunits to study the binding properties of compounds like muscimol. Radioligand binding assays using [³H]muscimol are a classic technique to determine the affinity and density of GABA-A receptors in membranes prepared from these cells.

Furthermore, biotinylation techniques are applied in these cell lines for various purposes. Receptors can be tagged with a Biotin (B1667282) Acceptor Peptide (BAP), and co-transfection with the enzyme BirA leads to specific in-cell biotinylation. This allows for efficient purification of the receptor or its stable capture onto streptavidin-coated surfaces for binding assays, such as Surface Plasmon Resonance (SPR). While not specific to a muscimol-biotin conjugate, this methodology can be used to immobilize GABA-A receptors to study their interaction with muscimol in real-time. Additionally, cysteine substitution mutagenesis, similar to that used in oocytes, is also performed in HEK293 cells to map the structural domains of the receptor.

While GABA-A receptors are primarily known as ligand-gated ion channels that mediate fast inhibitory neurotransmission, their activation can also influence intracellular signaling pathways, including those involved in inflammation and cell survival. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of these processes. nih.gov The activation of NF-κB is controlled by the IκB kinase (IKK) complex, which, upon stimulation, phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus to regulate gene transcription. nih.govscholaris.ca

Research using the murine macrophage cell line RAW264.7 has shown that muscimol can significantly modulate this pathway. nih.govresearchgate.net In studies where inflammation was induced by lipopolysaccharide (LPS), pre-treatment with muscimol was found to decrease the activity of nuclear NF-κB. nih.govresearchgate.net This effect was accompanied by an increase in the expression of the inhibitory protein IκB and a decrease in the phosphorylation of IKK (pIKK). nih.govresearchgate.net These findings indicate that muscimol can inhibit the canonical NF-κB signaling pathway by preventing the activation of the IKK complex. nih.govscholaris.ca This anti-inflammatory effect of muscimol highlights a role for GABAergic signaling in modulating immune responses, a function that extends beyond its classical role in neurotransmission. nih.gov

Table 2: Effect of Muscimol on NF-κB Signaling in LPS-Treated RAW264.7 Cells

| Treatment Group | Nuclear NF-κB Activity (% of Control) | IκB Protein Expression (Relative Units) | pIKK Protein Expression (Relative Units) |

| Control | 100 | 1.0 | 1.0 |

| LPS (10 ng/mL) | ~450 | ~0.3 | ~3.5 |

| Muscimol (3 µM) + LPS | ~200 | ~0.8 | ~1.5 |

Data are approximations derived from published studies and illustrate the general trend of muscimol's effect. nih.govresearchgate.net Muscimol treatment mitigates the LPS-induced increase in NF-κB activity and pIKK expression while restoring IκB levels.

Surface Functionalization and Biochip Applications

The ability to immobilize muscimol onto a substrate with high specificity and stability has paved the way for the development of sophisticated biochips and functionalized surfaces designed to interact with and modulate neuronal activity.

A primary application of muscimol biotin is its use in creating surfaces for the controlled activation of GABA receptors. The high-affinity, non-covalent interaction between biotin and avidin (B1170675) (or streptavidin) provides a robust and specific method for tethering muscimol to a desired substrate.

Researchers have synthesized a biotin-terminated, alkyl-chain-derivatized form of muscimol, referred to as "muscimol–biotin" (M–B). arvojournals.org This tetherable analog was designed with the express purpose of being anchored to streptavidin-coated surfaces to act as a localized agonist for GABA receptors. arvojournals.org The agonist activity of this conjugate was confirmed in Xenopus oocytes expressing GABAA or GABAC receptors. arvojournals.org

The study demonstrated that the muscimol-biotin conjugate retained significant agonist activity, albeit with different potencies compared to free muscimol. These findings are crucial as they validate the potential of using immobilized muscimol to create neuroactive interfaces for modulating neuronal behavior in a spatially controlled manner. arvojournals.org The strong bond between biotin and avidin ensures that the muscimol molecules are stably presented to the neuronal cells, allowing for sustained and localized receptor activation. arvojournals.orgnih.gov This technique is foundational for the development of neuromodulating molecular devices and advanced biochips. arvojournals.org

| Compound | Receptor Type | EC50 (µM) | Hill Coefficient |

|---|---|---|---|

| Muscimol-Biotin (M-B) | GABAA | 385 | - |

| Muscimol-Biotin (M-B) | GABAC | 20 | 4.4 |

| Muscimol (free) | GABAC | 2 | 1.2 |

Data derived from studies on Xenopus oocytes expressing GABA receptors. arvojournals.org

The ability to tether muscimol to a surface opens up possibilities for creating "neuroactive" surfaces for applications in cell and tissue engineering. By patterning muscimol-biotin on a substrate, it is possible to create defined areas that can influence neuronal adhesion, growth, and network formation. Such surfaces can provide inhibitory cues to guide the development of cultured neuronal networks, a critical tool for creating more accurate in vitro models of neural circuits. nih.govkaist.ac.kr

While direct studies detailing the use of muscimol-biotin for large-scale tissue engineering are emerging, the foundational principles are well-established. The functionalization of surfaces with bioactive molecules is a key strategy in tissue engineering to direct cell behavior. nih.gov By creating micropatterns of immobilized muscimol, researchers can investigate the effects of localized GABAergic inhibition on neurite outgrowth and synapse formation with high spatial resolution. nih.govkaist.ac.kr This approach could lead to the development of more sophisticated neuronal culture platforms and biochips for drug screening and studying the dynamics of neural networks in a controlled environment. nih.govkaist.ac.kr

In Vivo Non-Human Research Models

In addition to in vitro applications, this compound conjugates are valuable tools for in vivo studies in non-human models, particularly in the fields of neuronal imaging and circuit tracing.

The conjugation of this compound to imaging probes, such as quantum dots, allows for the visualization and tracking of GABA receptors and neuronal pathways in living organisms.

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high brightness and photostability, making them excellent probes for biological imaging. nih.gov Muscimol can be conjugated to quantum dots, often utilizing a biotin-streptavidin linkage, to create highly specific probes for imaging GABA receptors. nih.govnih.gov

In this approach, streptavidin-coated quantum dots are combined with biotinylated muscimol. nih.govnih.gov The resulting muscimol-QD conjugate can then bind to GABA receptors on the surface of neurons, allowing for their visualization. Studies have successfully demonstrated the use of muscimol-conjugated quantum dots to label and image GABAC receptors expressed in Xenopus oocytes. nih.gov The binding of these muscimol-PEG-qdots was shown to be specific, as it could be competed away by free muscimol or GABA. nih.gov This technology provides a powerful method for studying the distribution and density of GABA receptors in live cells and has the potential for in vivo applications to visualize neuronal circuits. nih.govnih.gov

| Probe | Target Receptor | Cell System | Key Finding |

|---|---|---|---|

| Muscimol-PEG-qdot | GABAC | Xenopus oocytes | Demonstrated robust and specific binding to the receptor. nih.gov |

| GABA-qdots | GABAA (α1β2γ2 and ρ1) | Xenopus oocytes | Showed specific binding that preserved pharmacological sensitivities. nih.gov |

| Muscimol-qdots | GABAA (α1β2γ2 and ρ1) | Xenopus oocytes | Exhibited robust binding to both receptor subtypes. nih.gov |

Summary of research findings on muscimol-conjugated quantum dots for receptor imaging.

The high photostability and brightness of quantum dots make muscimol-biotin QD conjugates ideal for single-particle tracking (SPT) studies. nih.govfrontiersin.org SPT is a powerful technique that allows for the visualization and analysis of the movement of individual protein molecules, such as receptors, in the cell membrane.

By labeling individual GABA receptors with muscimol-biotin quantum dots, researchers can track their lateral diffusion in the neuronal membrane. This provides valuable insights into the dynamic organization of synapses and the regulation of receptor trafficking. For instance, SPT studies can reveal how the mobility of GABA receptors changes in response to neuronal activity or pharmacological agents. Information on whether receptors are freely diffusing, confined to specific membrane domains, or immobile can be obtained. frontiersin.org While direct SPT studies specifically using a pre-formed "muscimol-biotin" conjugate are an advancing area, the use of biotinylated ligands with streptavidin-QDs to track receptors is a well-established technique that is directly applicable. nih.govnih.gov

Investigation of Inflammatory Responses (indirect relevance via muscimol)

Recent research has uncovered a role for muscimol in modulating inflammatory processes, extending its utility beyond neuroscience. Studies have investigated its effects on inflammatory cells and signaling pathways, particularly in models of systemic inflammation.

In cellular models of inflammation, such as macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), muscimol has demonstrated significant anti-inflammatory effects. researchgate.netnih.govcdnsciencepub.com Treatment with muscimol has been shown to decrease the production and release of key pro-inflammatory cytokines. scholaris.ca Specifically, studies report a reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-12 (IL-12). researchgate.netnih.govcdnsciencepub.com

Concurrently, muscimol treatment has been observed to increase the level of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.netnih.govcdnsciencepub.com This shift from a pro-inflammatory to a more anti-inflammatory cytokine profile is a key indicator of its modulatory capabilities. Furthermore, muscimol reduces the levels of nitric oxide (NO), another important inflammatory mediator, which is produced by inducible nitric oxide synthase (iNOS). researchgate.netnih.govcdnsciencepub.com

| Mediator | Effect of Muscimol Treatment (in LPS-stimulated models) | Source |

|---|---|---|

| TNF-α (Tumor Necrosis Factor-alpha) | Decreased | researchgate.netnih.govcdnsciencepub.com |

| IL-1β (Interleukin-1beta) | Decreased | researchgate.netnih.govcdnsciencepub.com |

| IL-12 (Interleukin-12) | Decreased | researchgate.netnih.govcdnsciencepub.com |

| IL-10 (Interleukin-10) | Increased | researchgate.netnih.govcdnsciencepub.com |

| NO (Nitric Oxide) | Decreased | researchgate.netnih.govcdnsciencepub.com |

The anti-inflammatory effects of muscimol are underpinned by its influence on intracellular signaling pathways that regulate gene expression of inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. scholaris.ca In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB (Inhibitor of kappa B). researchgate.net Upon stimulation by agents like LPS, IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. researchgate.netscholaris.ca

Studies in LPS-treated RAW264.7 cells have shown that muscimol can intervene in this process. researchgate.netnih.govcdnsciencepub.com Treatment with muscimol significantly decreased the nuclear activity of NF-κB. researchgate.netscholaris.ca This was accompanied by an increase in the expression of the inhibitory protein IκB in the cytoplasm. researchgate.netnih.govcdnsciencepub.com Furthermore, muscimol was found to decrease the expression of phosphorylated IKK (pIKK), the active form of the enzyme that initiates the degradation of IκB. researchgate.netnih.gov By inhibiting the activation of NF-κB, muscimol effectively dampens the downstream inflammatory cascade. scholaris.ca

| Signaling Molecule | Effect of Muscimol Treatment (in LPS-stimulated models) | Source |

|---|---|---|

| Nuclear NF-κB Activity | Decreased | researchgate.netnih.govscholaris.ca |

| Cytoplasmic IκB Expression | Increased | researchgate.netnih.govscholaris.ca |

| pIKK (phosphorylated IκB kinase) Expression | Decreased | researchgate.netnih.gov |

Advanced Analytical and Characterization Methodologies for Conjugates

Chromatographic Techniques for Conjugate Purity and Quantification

Chromatographic methods are essential for separating the final conjugate from starting materials, byproducts, and impurities, as well as for precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of chemical compounds, even at trace levels. For a conjugate like Muscimol (B1676869) Biotin (B1667282), this method is indispensable for verifying its molecular weight and assessing its purity.

The analysis would involve separating the conjugate from potential contaminants—such as unreacted muscimol, free biotin, and reagents from the synthesis process—using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar molecules like muscimol and its derivatives. epa.gov Following chromatographic separation, the sample is introduced into a tandem mass spectrometer.

The first mass spectrometer (MS1) would be set to select the precursor ion corresponding to the exact mass of the protonated Muscimol Biotin molecule. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). The specific fragmentation pattern serves as a molecular fingerprint, confirming the identity of the conjugate. For quantification, the method would utilize multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions, which provides exceptional sensitivity and selectivity. epa.gov

Research on the analysis of muscimol in biological matrices has established robust LC-MS/MS methods. These often require derivatization to improve chromatographic retention and sensitivity. researchgate.netnih.gov A method for analyzing a this compound conjugate would similarly be optimized, likely using an internal standard for precise quantification. The limits of detection (LOD) and quantification (LOQ) for muscimol in plasma have been reported in the low ng/mL range (e.g., LOD of 0.1 ng/mL), demonstrating the high sensitivity achievable with this technique. nih.gov

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Chromatography Column | TSK-GEL Amide-80 (or equivalent HILIC) epa.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and 0.5% formic acid in water epa.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ of this compound |

| Primary Product Ions (m/z) | Fragments corresponding to muscimol and biotin moieties |

| Expected LOD in Plasma | ~0.1-0.3 ng/mL nih.gov |

Spectroscopic Methods for Conjugate Integrity and Concentration

Spectroscopic techniques are used to confirm the successful formation of conjugates, particularly when one of the components has distinct optical properties, such as a quantum dot.

In many applications, a biotinylated probe like this compound is used in conjunction with streptavidin-coated quantum dots (QDs) for fluorescent labeling and imaging. UV-Visible (UV-Vis) spectrophotometry is a fundamental tool to monitor the successful conjugation of the streptavidin-QD to the this compound probe and to determine the concentration of the resulting complex.

Quantum dots exhibit characteristic absorption spectra related to their size and material composition. updatepublishing.com The conjugation process involves binding the this compound to the streptavidin on the QD surface. While the this compound itself may not have a strong absorbance signature in the visible range, the binding event can be monitored by observing changes in the QD's absorption spectrum. Successful conjugation often leads to a slight red-shift in the first exciton (B1674681) absorption peak of the QD, indicative of a change in the dielectric environment at the QD surface. updatepublishing.comnih.gov Furthermore, UV-Vis spectrophotometry, in conjunction with the Beer-Lambert law, can be used to accurately determine the concentration of the QD-conjugate solution, which is crucial for subsequent experiments. uah.edu

Table 2: Expected UV-Vis Spectral Changes Upon Quantum Dot Conjugation

| Sample | Expected First Exciton Peak (λmax) | Observation |

|---|---|---|

| Unconjugated Streptavidin-QD | ~617 nm (Example) uah.edu | Baseline measurement. |

| This compound-Streptavidin-QD | ~619-622 nm | Minor red-shift confirms surface modification. updatepublishing.com |

| Aggregated QDs | Broadening of peak / Increased scattering | Indicates instability of the conjugate. |

Electrophoretic Characterization of Conjugated Species

Electrophoresis separates molecules based on their size, shape, and charge, providing a visual confirmation of successful conjugation.

Agarose (B213101) gel electrophoresis is a straightforward and effective method to verify the formation of bioconjugates with quantum dots. researchgate.netumsystem.edu The principle is that the electrophoretic mobility of the quantum dots will change upon conjugation to other molecules due to an increase in size and/or a change in surface charge.

When this compound is added to streptavidin-coated QDs, the resulting conjugate will be larger and have a different charge-to-mass ratio than the unconjugated QDs. When run on an agarose gel and visualized under UV illumination, the band corresponding to the conjugated QDs will exhibit a noticeable shift, migrating more slowly than the band for the unconjugated QDs. researchgate.netacs.org This mobility shift provides clear, qualitative evidence of successful binding. By running lanes with unconjugated QDs, the this compound-Streptavidin-QD conjugate, and potentially free streptavidin or biotin as controls, the purity and success of the conjugation reaction can be readily assessed. researchgate.netrsc.org

Table 3: Interpreting Agarose Gel Electrophoresis Results for QD Conjugation

| Lane | Sample | Expected Migration Pattern | Interpretation |

|---|---|---|---|

| 1 | Unconjugated Streptavidin-QD | Fastest migrating fluorescent band. acs.org | Control for baseline mobility. |

| 2 | This compound-Streptavidin-QD Conjugate | Slower migrating fluorescent band (retarded mobility). researchgate.net | Successful conjugation due to increased size. |

| 3 | Reaction mixture with excess unconjugated QDs | Two distinct fluorescent bands. | Incomplete conjugation reaction. |

Surface Characterization Techniques for Tethered Conjugates

For applications in biosensing or surface-based assays, this compound would be immobilized on a sensor surface. Characterizing the formation and stability of this surface layer is critical.

Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Surface Plasmon Resonance (SPR) are ideal for this purpose. nih.govacs.org These methods monitor changes in mass and refractive index at the sensor surface in real-time, allowing for the characterization of molecular binding events.

In a typical setup, a gold sensor surface is first functionalized with a self-assembled monolayer (SAM) that presents streptavidin. xantec.com The subsequent injection of the this compound solution allows for real-time monitoring of its binding to the immobilized streptavidin. bioradiations.comnih.gov QCM-D can provide information not only on the bound mass (frequency shift, Δf) but also on the viscoelastic properties of the formed layer (dissipation shift, ΔD), indicating how rigid or soft the tethered conjugate layer is. frontiersin.org This characterization is crucial for ensuring that the muscimol moiety is correctly oriented and accessible for interaction with its target receptor in subsequent binding assays.

Table 4: Example of Surface Characterization Data using SPR/QCM-D

| Step | Injected Analyte | SPR Response (RU) | QCM-D Response (Δf, Hz) | Interpretation |

|---|---|---|---|---|

| 1 | Streptavidin | Increase | Decrease | Successful immobilization of streptavidin layer. frontiersin.org |

| 2 | This compound | Further Increase | Further Decrease | Specific binding of this compound to the surface. acs.org |

| 3 | Buffer Wash | Stable Signal | Stable Signal | Confirms the high-affinity, stable tethering of the conjugate. nih.gov |

Contact Angle Measurements

Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface. By dispensing a liquid droplet onto a surface functionalized with "this compound," one could assess its hydrophilicity or hydrophobicity. A higher contact angle would indicate a more hydrophobic surface, while a lower contact angle would suggest a more hydrophilic surface. This information can provide insights into the orientation and packing of the conjugated molecules on the surface.

Hypothetical Contact Angle Data for a "this compound" Functionalized Surface

| Liquid Probe | Hypothetical Contact Angle (θ) | Surface Characteristic |

| Deionized Water | 75° | Moderately Hydrophobic |

| Diiodomethane | 45° | Oleophilic |

Note: This data is for illustrative purposes only and is not based on experimental results for "this compound."

Ellipsometry

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness and refractive index of thin films. If a thin layer of "this compound" were deposited on a substrate, ellipsometry could be used to precisely determine the thickness of this layer, providing information about the molecular density and orientation.

Hypothetical Ellipsometry Data for a "this compound" Film

| Parameter | Hypothetical Value | Interpretation |

| Film Thickness | 5 nm | Suggests a monolayer or near-monolayer coverage |

| Refractive Index | 1.55 | Provides information about the film's density |

Note: This data is for illustrative purposes only and is not based on experimental results for "this compound."

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides elemental composition and chemical state information. By irradiating a "this compound" sample with X-rays and analyzing the energy of the emitted photoelectrons, one could confirm the presence of key elements such as carbon, nitrogen, oxygen, and sulfur. High-resolution scans of specific elemental peaks could also reveal information about the chemical bonding environments, confirming the successful conjugation of the muscimol and biotin moieties.

Expected Elemental Composition from Hypothetical XPS Analysis of "this compound"

| Element | Atomic Concentration (%) | Key Functional Groups |

| Carbon (C) | 60% | Aliphatic, C-N, C-O, C=O, C-S |

| Oxygen (O) | 20% | C-O, C=O |

| Nitrogen (N) | 15% | C-N, N-H |

| Sulfur (S) | 5% | C-S |

Note: This data is for illustrative purposes only and is not based on experimental results for "this compound."

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. An FTIR spectrum of "this compound" would be expected to show characteristic absorption bands corresponding to the functional groups present in both the muscimol and biotin structures. For example, one would look for peaks associated with N-H bonds, C=O (amide and carboxylic acid) bonds, C-O bonds, and the isoxazole (B147169) ring structure.

Hypothetical FTIR Peak Assignments for "this compound"

| Wavenumber (cm⁻¹) | Vibrational Mode | Corresponding Functional Group |

| ~3300 | N-H stretch | Amine, Amide |

| ~2900 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Carboxylic Acid (Biotin) |

| ~1650 | C=O stretch | Amide (Biotin) |

| ~1550 | N-H bend | Amine, Amide |

| ~1450 | C-N stretch | Amine, Amide |

| ~1200 | C-O stretch | Isoxazole (Muscimol) |

Note: This data is for illustrative purposes only and is not based on experimental results for "this compound."

Future Directions and Emerging Research Avenues for Muscimol Biotin

Development of Novel Muscimol-Biotin Derivatives with Modified Linkers or Affinities

The initial synthesis of Muscimol (B1676869) Biotin (B1667282) utilized a hexanoyl (6-carbon) linker to connect the muscimol and biotin moieties. Future research will likely focus on creating a new generation of derivatives by modifying this linker to fine-tune the compound's properties for specific applications.

Linker Length and Flexibility: The length and flexibility of the spacer arm can significantly impact the accessibility of the muscimol portion to the GABA receptor binding pocket, especially when the biotin is tethered to a surface or a large molecule like streptavidin. Synthesizing derivatives with a variety of linker lengths, such as shorter C3 or longer C12 chains, or more flexible tetra-ethyleneglycol (TEG) spacers, could optimize binding affinity and reduce steric hindrance in various experimental setups.

Cleavable Linkers: Incorporating cleavable elements into the linker would create "releasable" probes. For instance, a photocleavable linker would allow for the controlled release of muscimol from a streptavidin-bound surface upon exposure to UV light. This would enable precise temporal control over GABA receptor activation in localized areas. Similarly, linkers that can be cleaved by specific enzymes or changes in pH could be developed for applications in distinct biological microenvironments.

Affinity Modification: While muscimol itself has a high affinity for certain GABAA receptor subtypes, particularly those containing δ subunits, the biotin conjugation slightly alters its binding profile. Future derivatives could involve subtle modifications to the muscimol structure itself, in addition to linker changes, to create probes with enhanced selectivity for specific GABAA receptor subunit compositions. This would allow for more precise targeting of receptor populations in heterogeneous brain tissue.

Table 1: Potential Muscimol-Biotin Linker Modifications and Their Applications

| Linker Type | Potential Advantage | Emerging Research Application |

|---|---|---|

| Variable Length Alkyl Chains (e.g., C3, C12) | Optimizes spatial orientation and binding affinity. | Fine-tuning receptor engagement in surface-based assays. |

| Polyethylene (B3416737) Glycol (PEG) Spacers | Increases flexibility and water solubility. | Improving probe performance in aqueous biological systems. |

| Photocleavable Linkers | Allows for light-induced, timed release of the ligand. | Spatially and temporally precise control of receptor activation. |

| Enzyme-Cleavable Linkers | Enables release in specific biological microenvironments. | Targeting drug release to areas with specific enzyme activity. |

| Desthiobiotin Analog | Provides reversible, gentler binding to streptavidin. | Facilitating the elution and recovery of bound receptor complexes. |

Exploration of Muscimol Biotin in Advanced Nanoscale Neuro-BioMEMS Applications

A highly promising future application for this compound lies in the development of nanoscale neuromodulating platforms (NNPs), a type of Neuro-BioMEMS (Bio-Micro-Electro-Mechanical System). These molecular-scale devices are being designed to interface directly with neurons and modulate their activity in response to external stimuli, such as light.

Research has demonstrated that a tetherable form of muscimol, specifically this compound, is a key candidate for these platforms. The concept involves anchoring the this compound molecule via its biotin tag to a streptavidin-coated nanoscale structure. This structure could also incorporate a light-sensitive component. In this configuration, the muscimol moiety would be free to act as a GABA mimic. When this NNP is positioned near a neuron, light could trigger a conformational change in the platform, presenting the muscimol to nearby GABA receptors and thereby inhibiting the neuron. This approach could form the basis for novel retinal prosthetics or other neuro-modulatory devices aimed at restoring function to damaged neural circuits.

Integration of this compound with Optogenetic and Chemogenetic Tools for Receptor Control

Optogenetics and chemogenetics are powerful techniques that allow researchers to control the activity of specific, genetically defined populations of neurons using light or designer drugs, respectively. nih.govnih.gov this compound is poised to become a valuable complementary tool to be used alongside these methods for achieving multi-layered control of neural circuits.

While optogenetics can be used to excite a specific neuronal pathway, this compound could be applied to selectively enhance inhibitory tone within the same circuit or in a downstream target region. For example, researchers could optogenetically stimulate a glutamatergic projection from the prefrontal cortex to the nucleus accumbens while simultaneously using a tethered this compound probe to locally modulate GABAergic interneurons within the nucleus accumbens. This would allow for a more nuanced dissection of the circuit's function than is possible with either technique alone. Similarly, in chemogenetic experiments using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), this compound could be used to probe the functional consequences of altering GABAergic input to the DREADD-expressing cells.

Utilization of this compound in High-Throughput Screening for GABA Receptor Ligand Discovery

The discovery of new drugs targeting the GABA receptor system is a major goal for treating conditions like anxiety, epilepsy, and sleep disorders. This compound is an ideal reagent for developing robust high-throughput screening (HTS) assays to identify novel GABA receptor ligands.

The principle involves a competitive binding assay. oup.com First, streptavidin-coated microtiter plates are prepared. This compound is then added, where it binds strongly to the streptavidin, effectively coating the plate with a high-affinity GABA receptor agonist. celtarys.comsal003.com A preparation of GABA receptors (e.g., from cell lysates or purified protein) is then introduced, which binds to the immobilized muscimol. To screen for new ligands, a library of test compounds is added to the wells. If a test compound is a GABA receptor ligand, it will compete with the immobilized muscimol for binding to the receptor, causing the receptor to be released into the solution. This displacement can be readily quantified, for example, by measuring the amount of receptor remaining in the well after washing. This HTS platform would enable the rapid and efficient screening of thousands of potential drug candidates.

Table 2: Agonist Activity of Muscimol vs. Muscimol-Biotin

| Compound | Receptor Type | EC50 (µM) | Notes |

|---|---|---|---|

| Muscimol | GABAA | N/A | Potent agonist |

| Muscimol | GABAC | 2 | Hill Coefficient: 1.2 |

| This compound | GABAA | 385 | Response is suppressible by bicuculline. |

| This compound | GABAC | 20 | Hill Coefficient: 4.4 |

Data derived from studies on Xenopus oocytes expressing GABA receptors.

Investigation of Biotin-Dependent Cellular Processes with this compound as a Probe

Biotin is not merely a tag; it is an essential vitamin (B7) that acts as a crucial cofactor for several carboxylase enzymes involved in fundamental metabolic processes like fatty acid synthesis and gluconeogenesis. There is growing evidence linking biotin deficiency and metabolic dysfunction to neurological diseases.

This compound provides a unique opportunity to investigate the intersection of GABAergic neurotransmission and biotin-dependent metabolism at a molecular level. By treating neuronal cultures or tissue slices with this compound, the compound will bind to GABA receptors. The biotin tag can then be used for affinity purification or "pull-down" experiments. Using streptavidin beads, researchers can isolate entire GABA receptor complexes along with any closely associated proteins. Subsequent analysis of these pulled-down proteins using mass spectrometry could reveal whether biotin-dependent enzymes or other metabolic proteins physically associate with GABA receptors, suggesting a direct regulatory link between the cell's metabolic state and its inhibitory signaling capacity.

Advanced Preclinical Modeling of Neurological Processes using this compound

The study of neurological disorders such as epilepsy relies heavily on preclinical animal models to understand disease mechanisms and test new therapies. Muscimol itself has known anti-epileptic properties. nih.gov The biotinylated version of muscimol can be used as an advanced neuroanatomical and neurochemical probe in these models.

For instance, in a rat model of focal epilepsy, this compound could be used to map the precise distribution and density of high-affinity GABA receptors within and around the seizure focus. nih.gov Following in vivo administration or ex vivo tissue labeling, the biotin tag can be detected with high sensitivity using fluorescently-labeled streptavidin. This would allow for a detailed quantitative comparison of GABA receptor expression between epileptic and healthy tissue, potentially revealing pathological changes in the inhibitory system. Furthermore, because muscimol preferentially binds to extrasynaptic, δ-subunit-containing receptors, this compound could be a powerful tool for specifically investigating the role of tonic inhibition in the pathophysiology of epilepsy and other neurological disorders. nih.govnih.gov

Q & A

Basic Research Questions

Q. How is Muscimol Biotin synthesized and characterized for targeting GABA receptors?

- Methodological Answer : this compound is synthesized by N-acylation of muscimol’s amino group with biotin via a 6-aminohexanoyl linker. This preserves agonist activity at GABA receptors (EC₅₀ = 20 μM vs. 2 μM for muscimol alone). Characterization involves pharmacological assays (e.g., radioligand binding) and biophysical techniques like X-ray photoelectron spectroscopy (XPS) to confirm covalent conjugation to silicon platforms .

Q. What experimental methods validate this compound’s binding specificity to GABA receptors?

- Methodological Answer : Radioligand binding assays using [³H]-Muscimol in retinal membrane preparations are critical. Scatchard analysis reveals two binding sites: high-affinity (KD = 4.3 ± 0.4 nM) and low-affinity (KD = 38.2 ± 0.8 nM). Hill plots (gradient ≈ 0.95) confirm non-cooperative binding, ensuring specificity .

Q. Which structural features of this compound influence its receptor selectivity?

- Methodological Answer : The 6-aminohexanoyl linker minimizes steric hindrance, allowing biotin conjugation without disrupting muscimol’s interaction with the GABAA/C receptor amine-binding pocket. Modifications to the linker length or biotin orientation reduce activity, as shown in structure-activity relationship (SAR) studies .

Q. What in vitro models are used to study this compound’s pharmacological activity?

- Methodological Answer : Cultured rat hypothalamic neurons (exposed to 5–50 μM this compound) and heterologous cell lines expressing ρ1 GABAC receptors are common. Fluorescent probes (e.g., muscimol-BODIPY) enable real-time visualization of receptor binding .

Advanced Research Questions

Q. How can convection-enhanced delivery (CED) optimize this compound’s distribution in primate brain studies?

- Methodological Answer : Co-infusion with Gd-DTPA (5 mM) during CED allows real-time MRI tracking. The volume of distribution (Vd) linearly correlates with infusion volume (R = 0.92), achieving a Vd/Vi ratio of 8.2 ± 1.3. Postmortem autoradiography confirms homogeneous distribution .

Q. What statistical approaches resolve contradictions in this compound’s behavioral effects?

- Methodological Answer : Split-plot ANOVA evaluates within-subject effects (e.g., repeated sodium depletion in rodent salt intake studies). Meta-regression analyses (e.g., dose-response: coefficient = -0.16, P = 0.059) address heterogeneity in hyperalgesia studies. For cross-study validation, systematic reviews with I² statistics quantify heterogeneity (e.g., I² = 80.33% for thermal hyperalgesia) .

Q. How does administration route affect this compound’s pharmacokinetics and efficacy?

- Methodological Answer : Intrathecal administration shows rapid efficacy (SMD = 2.07 at 15 minutes) for mechanical hyperalgesia, while intracerebral delivery sustains effects up to 180 minutes (SMD = 1.15). Systemic administration requires higher doses but is effective for thermal hyperalgesia (SMD = 3.82) .

Q. How can researchers reconcile discrepancies in Muscimol’s receptor binding data?

- Methodological Answer : Scatchard analysis distinguishes multiple binding sites (e.g., high- vs. low-affinity sites in retinal membranes). Hill plot gradients <1.0 suggest negative cooperativity, while gradients ≈1.0 (e.g., 0.95) indicate independent binding sites. Autoradiography validates receptor localization .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.